Cas no 1373503-70-8 (3-N-Boc-aminomethyl-5,5-difluoropiperidine)
3-N-Boc-aminomethyl-5,5-difluoropiperidine Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate
- 3-N-Boc-aminomethyl-5,5-difluoropiperidine
-
- Inchi: 1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-8-4-11(12,13)7-14-5-8/h8,14H,4-7H2,1-3H3,(H,15,16)
- InChI Key: LDNUPAGBIFGSFL-UHFFFAOYSA-N
- SMILES: FC1(CNCC(CNC(=O)OC(C)(C)C)C1)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 277
- XLogP3: 1.6
- Topological Polar Surface Area: 50.4
3-N-Boc-aminomethyl-5,5-difluoropiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0089645-1g |
tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate |
1373503-70-8 | 1g |
$836.0 | 2022-04-27 | ||
| Chemenu | CM501255-1g |
tert-Butyl((5,5-difluoropiperidin-3-yl)methyl)carbamate |
1373503-70-8 | 98% | 1g |
$761 | 2022-09-03 | |
| Ambeed | A858166-5g |
tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate |
1373503-70-8 | 98% | 5g |
$2592.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8181-100mg |
3-N-Boc-aminomethyl-5,5-difluoropiperidine |
1373503-70-8 | 95% | 100mg |
¥1413.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8181-250mg |
3-N-Boc-aminomethyl-5,5-difluoropiperidine |
1373503-70-8 | 95% | 250mg |
¥2255.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8181-500mg |
3-N-Boc-aminomethyl-5,5-difluoropiperidine |
1373503-70-8 | 95% | 500mg |
¥3758.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8181-1g |
3-N-Boc-aminomethyl-5,5-difluoropiperidine |
1373503-70-8 | 95% | 1g |
¥5631.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8181-5g |
3-N-Boc-aminomethyl-5,5-difluoropiperidine |
1373503-70-8 | 95% | 5g |
¥16893.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8181-100MG |
3-N-Boc-aminomethyl-5,5-difluoropiperidine |
1373503-70-8 | 95% | 100MG |
¥ 1,438.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8181-250MG |
3-N-Boc-aminomethyl-5,5-difluoropiperidine |
1373503-70-8 | 95% | 250MG |
¥ 2,296.00 | 2023-03-30 |
3-N-Boc-aminomethyl-5,5-difluoropiperidine Suppliers
3-N-Boc-aminomethyl-5,5-difluoropiperidine Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-N-Boc-aminomethyl-5,5-difluoropiperidine
Comprehensive Guide to 3-N-Boc-aminomethyl-5,5-difluoropiperidine (CAS No. 1373503-70-8): Properties, Applications, and Industry Insights
In the rapidly evolving field of pharmaceutical and agrochemical research, 3-N-Boc-aminomethyl-5,5-difluoropiperidine (CAS No. 1373503-70-8) has emerged as a critical building block for drug discovery and specialty chemical synthesis. This fluorinated piperidine derivative, characterized by its Boc-protected aminomethyl group and gem-difluorination at the 5-position, offers unique physicochemical properties that make it invaluable in modern medicinal chemistry. Researchers and industry professionals are increasingly searching for information on difluorinated piperidine derivatives, Boc-protected amines, and pharmaceutical intermediates, reflecting growing interest in this compound class.
The structural features of 3-N-Boc-aminomethyl-5,5-difluoropiperidine contribute to its versatility. The Boc (tert-butoxycarbonyl) protecting group provides excellent stability during synthetic transformations while allowing for selective deprotection under mild acidic conditions. Meanwhile, the 5,5-difluoro modification significantly alters the electronic and steric properties of the piperidine ring, often improving metabolic stability and membrane permeability in drug candidates. Current trends in drug development emphasize the importance of such fluorinated building blocks, as evidenced by the rising popularity of search terms like "fluorine in drug design" and "Boc-amine applications."
From a synthetic chemistry perspective, CAS 1373503-70-8 serves as a privileged scaffold for constructing bioactive molecules. The compound's aminomethyl functionality allows for diverse derivatization, enabling the creation of amide bonds, urea linkages, or other nitrogen-containing moieties. Pharmaceutical researchers particularly value this flexibility when developing protease inhibitors, kinase modulators, and CNS-active compounds. Recent publications and patent applications reveal growing utilization of this intermediate in the synthesis of potential therapeutics for neurological disorders and inflammatory conditions.
The preparation of 3-N-Boc-aminomethyl-5,5-difluoropiperidine typically involves multi-step organic synthesis starting from commercially available piperidine derivatives. Key steps often include electrophilic fluorination to introduce the difluoro motif, followed by Boc protection of the aminomethyl group. Process chemists have developed optimized protocols to ensure high yield and purity, addressing common challenges associated with fluorinated compound synthesis. Industry professionals frequently search for "scale-up methods for fluorinated intermediates" and "Boc protection best practices," highlighting the practical importance of these synthetic considerations.
Analytical characterization of CAS 1373503-70-8 employs standard techniques including NMR spectroscopy (particularly 19F NMR for fluorine detection), mass spectrometry, and HPLC purity analysis. The compound typically appears as a white to off-white crystalline solid with good stability under standard storage conditions. Quality control parameters for this intermediate have become increasingly stringent, reflecting the pharmaceutical industry's emphasis on high-purity building blocks. Searches for "analytical methods for fluorinated compounds" and "specifications for pharmaceutical intermediates" demonstrate the relevance of these quality aspects.
Beyond pharmaceutical applications, 3-N-Boc-aminomethyl-5,5-difluoropiperidine finds use in materials science and specialty chemical development. The difluoropiperidine core can influence the properties of advanced materials, particularly those requiring specific dielectric characteristics or conformational rigidity. This dual applicability contributes to the compound's growing commercial importance, with market analysts noting increased demand for multifunctional fluorinated intermediates. Industry discussions frequently center on topics like "emerging applications of fluorinated heterocycles" and "versatile nitrogen protect groups in synthesis."
Regulatory and safety considerations for handling CAS 1373503-70-8 follow standard laboratory protocols for non-hazardous organic compounds. Proper personal protective equipment (PPE) including gloves and safety glasses is recommended during manipulation. The compound's non-reactive nature under normal conditions and good storage stability make it convenient for research and production environments. These practical handling characteristics, combined with its synthetic utility, explain why searches for "stable fluorinated synthons" and "easy-to-handle Boc-protected amines" remain consistently high among synthetic chemists.
Looking forward, the importance of 3-N-Boc-aminomethyl-5,5-difluoropiperidine is expected to grow alongside advancements in fluorine chemistry and drug discovery technologies. The compound exemplifies the strategic integration of fluorine atoms and protecting group chemistry in modern synthetic approaches. As evidenced by increasing patent activity and scientific publications, this intermediate will likely play a significant role in developing next-generation therapeutics and functional materials. The sustained interest in search terms like "future of fluorinated pharmaceuticals" and "innovative nitrogen protection strategies" underscores this trajectory.
For researchers seeking to work with CAS 1373503-70-8, numerous commercial suppliers offer this compound in various quantities and purity grades. Sourcing considerations should include certificate of analysis availability, supplier reputation, and technical support capabilities. The growing market for custom fluorinated compounds has also made contract synthesis of specialized derivatives increasingly accessible. These developments respond to frequent industry queries about "reliable sources for fluorinated building blocks" and "custom synthesis of protected amines."
In conclusion, 3-N-Boc-aminomethyl-5,5-difluoropiperidine represents a strategically important compound at the intersection of medicinal chemistry, organic synthesis, and materials science. Its unique structural features address multiple contemporary challenges in molecular design, from improving drug-like properties to enabling novel synthetic transformations. As research continues to uncover new applications for fluorinated heterocycles and protected amine intermediates, this compound will undoubtedly remain a valuable tool for scientists across multiple disciplines.
1373503-70-8 (3-N-Boc-aminomethyl-5,5-difluoropiperidine) Related Products
- 1263180-38-6(tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate)
- 1782510-19-3(Tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate)
- 1373502-92-1(Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate)
- 1546395-09-8(tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate)
- 1263180-96-6(tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate)
- 1263179-69-6(tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate)
- 809273-64-1(Carbamic acid, [(4,4-difluorocyclohexyl)methyl]-, 1,1-dimethylethyl ester)
- 1263180-22-8(tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate)
- 1262408-83-2(tert-butyl N-[(3-fluoropiperidin-3-yl)methyl]carbamate)
- 1263181-42-5(tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate)